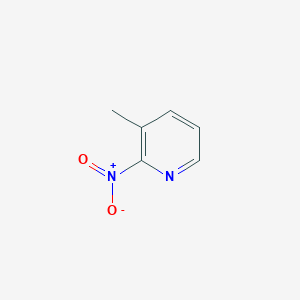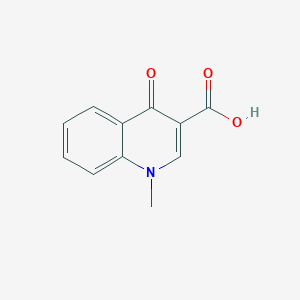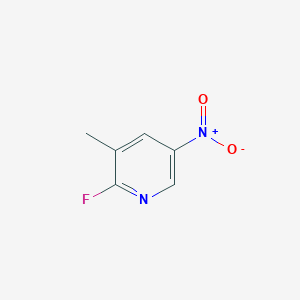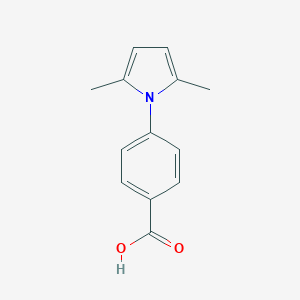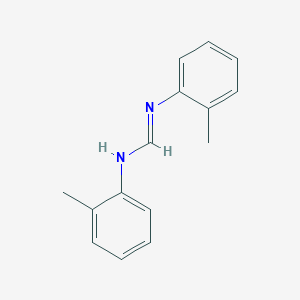
N,N'-bis(2-methylphenyl)methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2-methylphenyl)methanimidamide, also known as BPAI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPAI is a highly selective antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N,N'-bis(2-methylphenyl)methanimidamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site. This prevents the binding of glutamate, the natural ligand of the AMPA receptor, and blocks the influx of calcium ions into the postsynaptic neuron. This results in a decrease in synaptic transmission and a reduction in synaptic plasticity.
Effets Biochimiques Et Physiologiques
N,N'-bis(2-methylphenyl)methanimidamide has been shown to have a number of biochemical and physiological effects in various biological systems. For example, N,N'-bis(2-methylphenyl)methanimidamide has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, which are important for learning and memory processes. N,N'-bis(2-methylphenyl)methanimidamide has also been shown to reduce the expression of AMPA receptors in the brain, which may contribute to its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(2-methylphenyl)methanimidamide has several advantages as a tool for scientific research. It is highly selective for the AMPA receptor and does not affect other glutamate receptors, making it a valuable tool for studying the specific function of AMPA receptors. N,N'-bis(2-methylphenyl)methanimidamide is also relatively stable and easy to synthesize, which makes it a cost-effective tool for laboratory experiments.
However, there are also some limitations to the use of N,N'-bis(2-methylphenyl)methanimidamide in laboratory experiments. N,N'-bis(2-methylphenyl)methanimidamide has a relatively short half-life and must be administered continuously to maintain its effects. Additionally, N,N'-bis(2-methylphenyl)methanimidamide has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N,N'-bis(2-methylphenyl)methanimidamide and its applications. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the function of specific subtypes of AMPA receptors. Another area of interest is the investigation of the effects of chronic N,N'-bis(2-methylphenyl)methanimidamide administration on synaptic plasticity and learning and memory processes. Finally, the potential therapeutic applications of N,N'-bis(2-methylphenyl)methanimidamide in neurological disorders such as epilepsy and Alzheimer's disease warrant further investigation.
Méthodes De Synthèse
The synthesis of N,N'-bis(2-methylphenyl)methanimidamide involves the reaction of N,N'-bis(2-methylphenyl)formamidine with phosphorus oxychloride in the presence of 1,2-dichloroethane. The resulting product is then treated with ammonia to yield N,N'-bis(2-methylphenyl)methanimidamide as a white solid with high purity and yield.
Applications De Recherche Scientifique
N,N'-bis(2-methylphenyl)methanimidamide has been widely used in scientific research as a tool to study the function of AMPA receptors in various biological systems. For example, N,N'-bis(2-methylphenyl)methanimidamide has been used to investigate the role of AMPA receptors in synaptic plasticity, learning and memory, and drug addiction. N,N'-bis(2-methylphenyl)methanimidamide has also been used to study the effects of AMPA receptor dysfunction in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
16596-01-3 |
|---|---|
Nom du produit |
N,N'-bis(2-methylphenyl)methanimidamide |
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
N,N'-bis(2-methylphenyl)methanimidamide |
InChI |
InChI=1S/C15H16N2/c1-12-7-3-5-9-14(12)16-11-17-15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,16,17) |
Clé InChI |
XPSKKIFRDZCDFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC=NC2=CC=CC=C2C |
SMILES canonique |
CC1=CC=CC=C1NC=NC2=CC=CC=C2C |
Autres numéros CAS |
16596-01-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




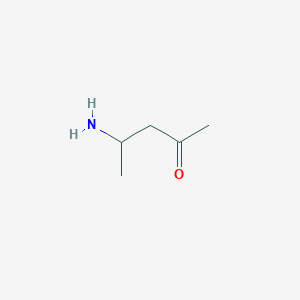
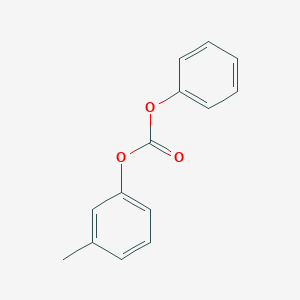
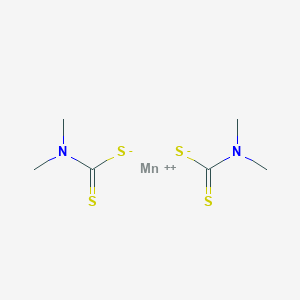
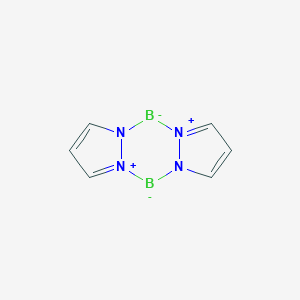
![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
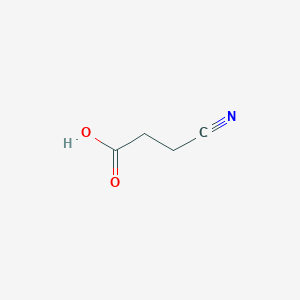
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
